molecular formula C14H14N4O3 B11838541 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 50743-53-8

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B11838541
CAS No.: 50743-53-8
M. Wt: 286.29 g/mol
InChI Key: MJDWXEBWPUPOOK-UHFFFAOYSA-N
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Description

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C14H14N4O3. It is known for its unique structure, which includes a benzopyran ring fused with a tetrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a butoxy-substituted benzopyran with a tetrazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is unique due to its butoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

50743-53-8

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

7-butoxy-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18)

InChI Key

MJDWXEBWPUPOOK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3

Origin of Product

United States

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